3-Bromo-5-(cyclopentylmethoxy)pyridine
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Overview
Description
3-Bromo-5-(cyclopentylmethoxy)pyridine: is an organic compound with the molecular formula C11H14BrNO It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the third position and a cyclopentylmethoxy group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclopentylmethoxy)pyridine typically involves the following steps:
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Bromination of Pyridine: : The initial step involves the bromination of pyridine to introduce a bromine atom at the desired position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
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Methoxylation: : The next step is the introduction of the methoxy group. This can be done by reacting the brominated pyridine with methanol (CH3OH) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
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Cyclopentylation: : Finally, the cyclopentylmethoxy group is introduced. This can be achieved by reacting the methoxylated pyridine with cyclopentylmethyl chloride (C6H11CH2Cl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(cyclopentylmethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2), thiourea, or sodium alkoxides in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 3-amino-5-(cyclopentylmethoxy)pyridine, 3-thio-5-(cyclopentylmethoxy)pyridine, etc.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-bromo-5-(cyclopentylmethoxy)piperidine.
Scientific Research Applications
3-Bromo-5-(cyclopentylmethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(cyclopentylmethoxy)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the cyclopentylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
3-Bromo-5-(cyclopentylmethoxy)pyridine can be compared with other similar compounds such as:
3-Bromo-5-methoxypyridine: Lacks the cyclopentyl group, which may result in different chemical reactivity and biological activity.
3-Bromo-5-(cyclohexylmethoxy)pyridine: Contains a cyclohexyl group instead of a cyclopentyl group, which can affect its steric and electronic properties.
3-Chloro-5-(cyclopentylmethoxy)pyridine: Substitution of bromine with chlorine can lead to differences in reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-bromo-5-(cyclopentylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-5-11(7-13-6-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGFCPQIOLNULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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